Diphenyliodonium hexafluoroarsenate(1-)
Description
Significance of Diphenyliodonium (B167342) Hexafluoroarsenate(1-) in Contemporary Polymer Science and Materials Engineering
In modern polymer science and materials engineering, Diphenyliodonium hexafluoroarsenate(1-) is widely utilized as a photoinitiator, particularly for cationic polymerization. ontosight.ai Its primary application is in the curing of cationically sensitive monomers, such as epoxides and vinyl ethers, which are not easily polymerized through free-radical mechanisms. This process is fundamental to various industrial applications, including the formulation of coatings, adhesives, and the manufacturing of advanced materials.
The use of this compound as a photoinitiator can enhance the mechanical properties of the resulting cured resins, leading to improved bond strength and durability. Its effectiveness in promoting rapid curing upon exposure to ultraviolet (UV) light makes it a valuable component in processes where swift polymerization is required. semantelli.com The compound's ability to initiate polymerization upon illumination is a cornerstone of photolithography and UV-curable systems. orgasynth.com
Fundamental Role of Diphenyliodonium Hexafluoroarsenate(1-) as a Photoacid Generator (PAG)
The core function of Diphenyliodonium hexafluoroarsenate(1-) in initiating polymerization lies in its role as a photoacid generator (PAG). orgasynth.com Upon irradiation with UV light, the diphenyliodonium cation, which is the primary chromophore, absorbs a photon and is promoted to an electronically excited state. This excited molecule then undergoes irreversible photolysis, leading to the generation of a strong Brønsted acid, hexafluoroarsenic acid (HAsF₆).
The photodecomposition can proceed through two main pathways:
Heterolytic Cleavage: This pathway, favored in direct photolysis, results in the formation of a phenyl cation and iodobenzene (B50100). acs.orgibm.com
Homolytic Cleavage: This pathway involves the formation of a phenyl radical and an iodobenzene radical cation. acs.orgibm.com
The generated acid is a "superacid," a highly effective catalyst that initiates the polymerization of monomers like epoxides. researchgate.net The hexafluoroarsenate (B1215188) anion is critical to this process, as its corresponding acid possesses the high strength needed to achieve a rapid polymerization rate. This mechanism of generating a potent acid via light exposure allows for precise spatial and temporal control over the polymerization process.
Below is an interactive data table summarizing the key properties of Diphenyliodonium hexafluoroarsenate(1-).
| Property | Value |
| IUPAC Name | diphenyliodanium;hexafluoroarsenic(1-) |
| CAS Number | 62613-15-4 |
| Molecular Formula | C₁₂H₁₀AsF₆I |
| Molecular Weight | 470.02 g/mol |
| Appearance | White to almost white powder |
| Melting Point | 129.0 - 132.0 °C |
Data sourced from multiple references. nih.gov
This table outlines the photolysis products generated from diphenyliodonium salts.
| Cleavage Pathway | Primary Products |
| Direct Photolysis | Iodobenzene, 2-iodobiphenyl, 3-iodobiphenyl, 4-iodobiphenyl, Benzene, Acid |
| Triplet-Sensitized | Iodobenzene, 2-iodobiphenyl, 3-iodobiphenyl, 4-iodobiphenyl, Benzene, Acid |
Products are formed via heterolytic and homolytic cleavage pathways. acs.orgibm.com
Historical Context and Evolution of Onium Salt Photoinitiators
The history of diaryliodonium salts dates back to 1894, when they were first synthesized by Conrad Willgerodt, which established the foundation for hypervalent iodine chemistry. For several decades, research primarily focused on their application as arylating agents for transferring phenyl groups in organic synthesis.
A significant breakthrough occurred in the 1970s when J.V. Crivello and his colleagues discovered the photochemical properties of diaryliodonium salts. encyclopedia.pub They identified these compounds, along with triarylsulfonium salts, as a new class of highly efficient photoinitiators for cationic polymerization. acs.orgencyclopedia.pub This discovery was pivotal, as it opened up new possibilities for UV curing and photolithography. Onium salts, including diphenyliodonium and triarylsulfonium salts, became widely adopted due to their good thermal stability combined with their efficiency in generating acid upon photolysis. acs.org This development has led to their extensive use as photoinitiators in a wide array of polymeric systems. acs.org
Structure
2D Structure
Properties
IUPAC Name |
arsenic(5+);diphenyliodanium;hexafluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.As.6FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;;6*1H/q+1;+5;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJIMXUCFBSRQ-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[As+5] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10AsF6I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
470.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62613-15-4 | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Derivatization of Diphenyliodonium Hexafluoroarsenate 1
Precursor Compounds and Optimization of Reaction Parameters
The choice of precursors and the optimization of reaction conditions are crucial for achieving high yields and purity in the synthesis of diaryliodonium salts.
Common precursors for the synthesis of the diphenyliodonium (B167342) cation include iodobenzene (B50100) and benzene. wikipedia.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com Alternatively, aniline (B41778) can be converted to a diazonium salt, which is then treated with potassium iodide to produce iodobenzene. wikipedia.org For the hexafluoroarsenate (B1215188) counterion, a common precursor is potassium hexafluoroarsenate.
Optimization studies have been performed to enhance the yield of diaryliodonium salts. For the Oxone-sulfuric acid system, initial experiments with iodobenzene and toluene (B28343) showed that simply mixing the reactants resulted in a viscous mixture and incomplete conversion. beilstein-journals.org The addition of a solvent like acetonitrile (B52724) and adjusting the equivalents of sulfuric acid were found to be critical. beilstein-journals.org For instance, using 3.75 equivalents of sulfuric acid was found to be optimal in some cases, with lower amounts leading to significantly reduced yields. beilstein-journals.org Similarly, in flow synthesis protocols using m-CPBA and TfOH, optimal conditions were achieved with specific stoichiometric ratios of the arene, m-CPBA, and TfOH in a solvent like dichloroethane, with remarkably short residence times. acs.org
Table 2: Optimization of a One-Pot Diaryliodonium Salt Synthesis
| Entry | Oxidant | Acid (equivalents) | Solvent | Yield |
|---|---|---|---|---|
| 1 | Oxone | H₂SO₄ (low) | None | 30% |
| 2 | Oxone | H₂SO₄ (3.75) | Acetonitrile | High |
This table summarizes the effect of different oxidants, acid equivalents, and solvents on the yield of diaryliodonium salts based on reported optimization studies. acs.orgbeilstein-journals.org
Exploration of Structural Analogues and Modified Diphenyliodonium Systems
Research into diaryliodonium salts extends beyond Diphenyliodonium hexafluoroarsenate(1-) to a wide array of structural analogues. These modifications can be made to the cationic iodonium (B1229267) moiety or by varying the counterion.
The synthesis of a diverse range of diaryliodonium salts has been achieved by varying the substituents on the aromatic rings. This includes the preparation of salts with both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, trifluoromethyl). acs.orgbeilstein-journals.org The electronic nature of the substituents can influence the reactivity of the resulting salt. nih.gov
For example, unsymmetrical diaryliodonium salts, where the two aryl groups are different (Ar¹ ≠ Ar²), are of significant interest for applications requiring chemoselective aryl group transfer. nih.gov The synthesis of these unsymmetrical salts is often more straightforward than their symmetrical counterparts, especially when one aryl group is electron-rich and the other is electron-poor. nih.gov Furthermore, ortho-functionalized diaryliodonium salts have been synthesized and have shown unique reactivity in cyclization reactions. researchgate.net Cyclic diaryliodonium salts, where the iodine atom is part of a ring system, have also been prepared. nih.gov
The counterion (X⁻) in a diaryliodonium salt (Ar₂I⁺X⁻) plays a crucial role in its physical properties, stability, and reactivity. nih.gov A variety of counterions have been incorporated, including halides (e.g., Br⁻, Cl⁻), triflates (OTf⁻), tosylates (OTs⁻), tetrafluoroborates (BF₄⁻), and hexafluorophosphates (PF₆⁻). nih.govrsc.org
The nature of the counterion can directly impact the synthetic yield, primarily due to differences in the solubility of the final salt. beilstein-journals.org For instance, in the Oxone-sulfuric acid synthesis, the initially formed diaryliodonium sulfonates are often highly soluble, necessitating the addition of a salt like potassium bromide to precipitate the less soluble bromide salt for isolation. beilstein-journals.org The yield of salts with different anions (e.g., bromide, chloride, iodide, tosylate, tetrafluoroborate) has been shown to be largely independent of the nature of the anion itself, with small variations attributed to differing solubilities in the reaction and workup solvents. beilstein-journals.org
The counterion also significantly influences the reactivity of the iodonium salt in subsequent applications. nih.govnih.gov For example, fluoride (B91410) counterions have been shown to trigger O-arylation of phenols by activating the phenolic O-H group. nih.govnih.gov Similarly, acetate (B1210297) counterions have been found to be more effective than other anions in certain borylation reactions. nih.gov The choice of counterion is therefore a critical parameter in both the synthesis and application of diaryliodonium salts.
Table 3: Common Counterions in Diaryliodonium Salt Synthesis
| Counterion | Formula | Common Precursor Salt |
|---|---|---|
| Hexafluoroarsenate | AsF₆⁻ | KAsF₆ |
| Trifluoromethanesulfonate (Triflate) | CF₃SO₃⁻ | TfOH |
| Bromide | Br⁻ | KBr |
| Tosylate | CH₃C₆H₄SO₃⁻ | TsOH |
| Tetrafluoroborate (B81430) | BF₄⁻ | HBF₄ or NaBF₄ |
This table lists common counterions used in diaryliodonium salts and their typical precursor acids or salts.
Photochemical Mechanisms and Mechanistic Studies of Diphenyliodonium Hexafluoroarsenate 1
Photoinitiated Acid Generation (PAG) Mechanism of Diphenyliodonium (B167342) Hexafluoroarsenate(1-)
The primary function of diphenyliodonium hexafluoroarsenate(1-) in photochemistry is to serve as a source of strong acid when irradiated. This process, known as photoinitiated acid generation, is the cornerstone of its utility in chemically amplified photoresists and cationic polymerization.
Role of the Hexafluoroarsenate (B1215188) Anion in Acid Strength and Reactivity
The choice of the counter-anion is critical to the performance of a photoacid generator. The hexafluoroarsenate (AsF₆⁻) anion in diphenyliodonium hexafluoroarsenate(1-) possesses specific properties that make it highly effective.
Key Properties of the Hexafluoroarsenate Anion:
| Property | Description | Impact on Reactivity |
| Acid Strength | The conjugate acid, hexafluoroarsenic acid (HAsF₆), is a superacid. | The high acidity provides a strong driving force for acid-catalyzed reactions, leading to accelerated and efficient polymerization kinetics. |
| Low Nucleophilicity | The AsF₆⁻ anion is very weakly coordinating and non-nucleophilic. semiconductors.orgresearchgate.net | It does not readily react with the cationic intermediates generated during polymerization. This prevents premature termination of the growing polymer chains, allowing for the formation of high molecular weight polymers. semiconductors.org |
| Stability | The anion is chemically and thermally stable. | Contributes to the overall stability of the photoacid generator, both in storage and during processing before irradiation. |
The non-nucleophilic nature of the hexafluoroarsenate anion is particularly crucial in cationic polymerization. After the photogenerated acid initiates polymerization by protonating a monomer, a carbocationic propagating center is formed. A nucleophilic anion could irreversibly bond with this carbocation, terminating the reaction. The weakly coordinating AsF₆⁻ anion does not interfere with the catalytic cycle, ensuring that the polymerization proceeds efficiently. semiconductors.org
Primary Photolysis Pathways
The generation of acid from diphenyliodonium hexafluoroarsenate(1-) is the result of complex primary photolytic events that occur within picoseconds of light absorption. These pathways involve the formation of highly reactive radical and ionic species.
Homolytic Cleavage and Generation of Radical Species
The principal photochemical reaction pathway for diaryliodonium salts is the homolytic cleavage of the carbon-iodine (C-I) bond within the diphenyliodonium cation ([Ph₂I]⁺). researchgate.net Upon excitation, the molecule rapidly deactivates to a dissociative state, leading to bond rupture. researchgate.net
This cleavage results in the formation of a phenyl radical (Ph•) and a phenyliodinyl radical cation (PhI⁺•). researchgate.netnih.gov
[Ph₂I]⁺ + hν → [Ph₂I]⁺ → Ph• + PhI⁺•*
These primary radical species are highly reactive and can undergo further reactions, such as hydrogen abstraction from a solvent or monomer molecule (RH), to generate the Brønsted acid and other products. nih.gov Subsequent reactions of the primary radicals can lead to the formation of stable byproducts such as iodobenzene (B50100) and biphenyl. researchgate.net
Photoinduced Electron Transfer Processes
Alongside homolytic cleavage, photoinduced electron transfer (PET) is another key mechanism. nih.govpreprints.org In this process, the excited state of the iodonium (B1229267) salt can act as an electron acceptor. The efficiency of acid generation can be influenced by the oxidation potential of the anion, indicating the involvement of electron transfer processes. researchgate.net
Laser flash photolysis studies have provided direct evidence for the formation of radical ions via electron transfer. researchgate.net In sensitized systems, an excited photosensitizer can transfer an electron to the diphenyliodonium cation, initiating its decomposition and subsequent acid formation. This allows the system to be activated by light of longer wavelengths, extending the utility of the photoacid generator. researchgate.net
Advanced Spectroscopic Techniques for Mechanistic Elucidation
The study of the rapid and complex photochemical events in diphenyliodonium salts necessitates the use of sophisticated analytical techniques capable of detecting short-lived intermediates.
Spectroscopic Methods in Photolysis Studies:
| Technique | Application | Information Obtained |
| Laser Flash Photolysis | Used to study transient reactive intermediates with short lifetimes. | Provides direct evidence for the formation and reactivity of radical cations (e.g., PhI⁺•). researchgate.net Allows for the determination of rate constants for reactions involving these species. |
| Pulsed Picosecond Laser Photolysis | Investigates ultrafast processes occurring immediately after photoexcitation. | Reveals the rapid deactivation of the initially excited state to a dissociative state that leads to homolytic cleavage. researchgate.net |
| UV-Visible Absorption Spectroscopy | Monitors changes in the chemical composition of the system during photolysis. | Tracks the disappearance of the iodonium salt and the appearance of photoproducts. researchgate.net |
| Fluorescence Spectroscopy | Studies the excited states of the molecule and their quenching. | Used in conjunction with quenching experiments to investigate electron transfer mechanisms. researchgate.net |
| Cyclic Voltammetry | Measures the redox potentials of the compounds involved. | Helps to assess the thermodynamic feasibility of photoinduced electron transfer pathways. researchgate.net |
| Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy | Monitors the progress of polymerization in real-time. | Provides kinetic data on monomer conversion, allowing for the comparison of the efficiency of different photoinitiating systems. |
These advanced techniques have been instrumental in building a detailed mechanistic picture of how diphenyliodonium hexafluoroarsenate(1-) and related salts function, confirming the dual pathways of homolytic cleavage and photoinduced electron transfer and elucidating the critical role of the resulting radical intermediates in the generation of the catalytic acid.
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy for Reaction Monitoring
Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy is a powerful analytical tool for studying the kinetics of photopolymerization reactions initiated by diphenyliodonium hexafluoroarsenate(1-). This technique allows for the continuous monitoring of the chemical changes occurring in the reaction mixture upon UV irradiation. By tracking the disappearance of specific infrared absorption bands corresponding to the monomer's reactive functional groups, the rate of monomer conversion and thus the polymerization rate can be accurately determined.
Table 1: Application of RT-FTIR in Monitoring Cationic Photopolymerization
| Monomer Type | Monitored Functional Group | Typical Wavenumber (cm⁻¹) | Observation During Polymerization |
|---|---|---|---|
| Epoxide (e.g., Cyclohexene Oxide) | Oxirane Ring | 780-880 | Decrease in absorbance intensity |
| Vinyl Ether (e.g., Butyl Vinyl Ether) | Vinyl C=C Double Bond | 1610-1640 | Decrease in absorbance intensity |
This interactive table illustrates typical functional groups and their corresponding IR bands monitored during RT-FTIR studies of cationic polymerization initiated by photoacid generators like Diphenyliodonium hexafluoroarsenate(1-).
Laser Flash Photolysis Studies on Transient Species
Laser flash photolysis (LFP) is an essential technique for the direct detection and characterization of short-lived transient intermediates generated during photochemical reactions. Studies on diphenyliodonium salts have utilized LFP to identify the primary products of photolysis and measure their reaction rates. researchgate.net
Upon absorption of a photon, the diphenyliodonium cation is promoted to an excited singlet state. This is followed by rapid deactivation to a dissociative state, leading to the cleavage of a carbon-iodine bond. researchgate.net This bond scission can proceed through two main pathways: homolytic cleavage to produce a phenyl radical and an iodobenzene radical cation, or heterolytic cleavage to form a phenyl cation and an iodobenzene molecule. LFP experiments allow for the observation of the transient absorption spectra of these reactive species. For instance, the photoexcitation of diphenyliodonium ions has been shown to generate phenyliodinium (PhI•+) radical cations. These primary products undergo subsequent reactions to generate the Brønsted acid that ultimately initiates polymerization. researchgate.net
Table 2: Transient Species in the Photolysis of Diphenyliodonium Salts
| Transient Species | Formation Pathway | Typical Absorption Maxima (nm) | Typical Lifetime |
|---|---|---|---|
| Phenyl Radical (C₆H₅•) | Homolytic Cleavage | ~300-320 | Microseconds |
| Iodobenzene Radical Cation ([C₆H₅I]•+) | Homolytic Cleavage | ~650 | Nanoseconds to Microseconds |
| Phenyl Cation (C₆H₅⁺) | Heterolytic Cleavage | N/A | Very short, often inferred |
This interactive table summarizes key transient intermediates generated from the photolysis of diphenyliodonium cations, as investigated by techniques like laser flash photolysis. Data is representative of the class of compounds.
Electron Paramagnetic Resonance (EPR) Investigations of Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. It has been employed to provide definitive evidence for the formation of radical intermediates during the photolysis of diphenyliodonium salts.
EPR studies can confirm the electron-transfer mechanisms involved in photoinitiation. For example, in the photoinduced step polymerization of thiophene (B33073) using a diphenyliodonium salt, EPR spectroscopy was used to directly detect the radical cation of the thiophene monomer. This observation supported a mechanism where the radical cations formed from the photolysis of the onium salt rapidly oxidize the monomer to its corresponding radical cation, which then initiates the polymerization process.
To detect highly reactive and short-lived primary radicals like the phenyl radical, techniques such as spin trapping are often used in conjunction with EPR. A spin trap molecule reacts with the initial radical to form a more stable and persistent radical adduct, which can be more easily observed and characterized by its unique EPR spectrum.
Computational and Theoretical Modeling of Diphenyliodonium Hexafluoroarsenate(1-) Reactivity
In addition to experimental studies, computational and theoretical modeling provides profound insights into the photochemical reactivity of diphenyliodonium hexafluoroarsenate(1-). Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the molecule's electronic structure, potential energy surfaces, and the nature of its excited states. nih.gov
These theoretical approaches can be used to:
Calculate the absorption spectrum of the diphenyliodonium cation, helping to assign experimentally observed electronic transitions.
Determine the bond dissociation energies for the carbon-iodine bonds in both the ground and excited states.
Model the reaction pathways for both homolytic and heterolytic cleavage, providing insights into the factors that control the branching ratio between these two competing mechanisms.
Estimate the energy barriers for various reaction steps, which can be correlated with experimentally determined reaction rates. nih.gov
By combining computational modeling with experimental results from techniques like LFP and EPR, a comprehensive, molecular-level understanding of the complex photochemical processes of diphenyliodonium hexafluoroarsenate(1-) can be achieved.
Table 3: Computational Methods in Studying Photoreactivity
| Computational Method | Type of Information Obtained | Relevance to Diphenyliodonium Salts |
|---|---|---|
| Density Functional Theory (DFT) | Ground and excited state geometries, reaction energetics, bond energies. | Elucidating the mechanisms of C-I bond cleavage. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties. | Predicting and interpreting UV-Vis spectra. |
| Ab initio methods | High-accuracy electronic structure and energy calculations. | Providing benchmark data for reaction pathways. |
This interactive table outlines common computational methods and their applications in understanding the photochemical reactivity of compounds like Diphenyliodonium hexafluoroarsenate(1-).
Applications of Diphenyliodonium Hexafluoroarsenate 1 in Advanced Polymer Systems
Cationic Photopolymerization Initiated by Diphenyliodonium (B167342) Hexafluoroarsenate(1-)
Diphenyliodonium hexafluoroarsenate(1-) is a highly efficient photoinitiator for cationic polymerization, a process with distinct advantages such as a lack of sensitivity to oxygen, lower volume shrinkage compared to radical polymerization, and the ability to undergo "dark cure" where polymerization continues after the light source is removed. shu.eduresearchgate.net The initiation mechanism begins with the absorption of UV light by the diphenyliodonium cation, leading to the irreversible cleavage of the molecule and the generation of a superacid. researchgate.net This acid then protonates a monomer, creating a cationic species that propagates through the reaction with other monomers to form a polymer chain. researchgate.net
The use of diphenyliodonium salts is well-established for the UV curing of epoxy-functionalized monomers and prepolymers. researchgate.netresearchgate.net Cycloaliphatic epoxides are particularly suitable for cationic photopolymerization due to their high reactivity. The photogenerated acid from diphenyliodonium hexafluoroarsenate(1-) efficiently initiates the ring-opening polymerization of the epoxide groups. researchgate.net This process leads to the formation of a highly cross-linked, three-dimensional polymer network with excellent thermal and mechanical properties. The efficiency of this initiation system allows for rapid conversion from a liquid monomer to a solid polymer, a critical feature for many industrial processes. rsc.org
Table 1: Research Findings on Cationic Photopolymerization of Epoxy Monomers
| Monomer System | Initiator System | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| Diglycidyl ether of bisphenol-A (E51) | Diphenyliodonium hexafluorophosphate (B91526) (IOPF) / Benzothiadiazole Dyes | 470-nm LED | Achieved high epoxy conversion (95%) under visible light, demonstrating sensitization of iodonium (B1229267) salts to longer wavelengths. | |
| Epoxy-Acrylate Hybrid | Diphenyliodonium hexafluorophosphate (IOPF) / TPO | Halogen Lamp (380–580 nm) | Rapidly induced hybrid photopolymerization, significantly accelerating the curing rate of the epoxy resin component. |
Diphenyliodonium hexafluoroarsenate(1-) is extensively used in the curing of polyepoxides, which are multifunctional epoxy resins. Its ability to generate a strong acid upon UV exposure makes it ideal for applications requiring the rapid and complete curing of thick or highly pigmented epoxide formulations, which are common in advanced composites, encapsulants, and potting compounds. The high reactivity of the hexafluoroarsenate (B1215188) counter-anion contributes to a high polymerization rate. researchgate.net
While the cationic curing of polyimides is a known industrial process, specific research detailing the use of diphenyliodonium hexafluoroarsenate(1-) for this application is less documented in readily available literature. Cationic initiators are generally employed to polymerize precursor materials or to cross-link polyimides containing reactive functional groups.
The application of diphenyliodonium hexafluoroarsenate(1-) extends to the polymerization of various heterocyclic monomers beyond epoxides.
Thiophene (B33073): The photoinduced step polymerization of thiophene can be initiated by diphenyliodonium salts. Laser flash photolysis studies have shown that the process involves an electron transfer from the thiophene monomer to the photochemically generated phenyliodinium radical cation. This reaction forms a thiophene radical cation, which then couples and releases protons to form dimers and oligomers, eventually leading to the formation of polythiophene films.
Benzoxazines: The ring-opening polymerization of benzoxazine (B1645224) monomers can be initiated cationically using diphenyliodonium salts. Research on 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine demonstrated that photoinitiators like diphenyliodonium hexafluorophosphate trigger a complex polymerization process. The photogenerated acid protonates the monomer, leading to ring-opening at either the oxygen or nitrogen atom, forming a polybenzoxazine, a class of high-performance phenolic-type thermosets. researchgate.net
Other heterocyclic monomers, such as vinyl ethers and oxetanes, are also readily polymerized using this photoinitiator, highlighting its versatility. researchgate.net
The high efficiency of diphenyliodonium hexafluoroarsenate(1-) as a photoinitiator is leveraged in applications demanding rapid curing speeds. researchgate.net In the formulation of advanced UV-curable coatings and adhesives, this compound allows for the near-instantaneous transformation from a liquid to a solid state upon light exposure. This rapid curing is essential for high-throughput industrial processes, such as those in printing, packaging, and electronics assembly. The resulting cured materials often exhibit enhanced mechanical properties, including improved bond strength, durability, and chemical resistance, which are critical for high-performance applications. researchgate.net
Utilization in High-Resolution Photoresist Technology
Diphenyliodonium hexafluoroarsenate(1-) plays a critical role as a photoacid generator (PAG) in chemically amplified photoresists (CARs), which are fundamental to modern microlithography for manufacturing integrated circuits and other microdevices. shu.edursc.org
In the fabrication of microelectronic and optoelectronic circuits, patterns are transferred onto a substrate (e.g., a silicon wafer) using photolithography. Chemically amplified resists are essential for achieving the high resolution and sensitivity required for creating nanoscale features. google.com
The process works as follows:
A thin film of the photoresist, which contains a polymer with acid-labile protecting groups and the diphenyliodonium hexafluoroarsenate(1-) PAG, is coated onto the substrate.
The resist is exposed to a pattern of high-energy radiation, such as deep-UV light. In the exposed regions, the PAG decomposes and generates a strong acid. sciencehistory.org
A post-exposure bake is applied. The heat facilitates the diffusion of the photogenerated acid molecules, which then act as catalysts to cleave the acid-labile protecting groups from the polymer backbone in their vicinity. sciencehistory.org
This catalytic nature is the origin of the "chemical amplification" — a single photo-generated acid molecule can induce hundreds or thousands of deprotection reactions. This dramatically increases the photosensitivity of the resist. google.comsciencehistory.org
The deprotection reaction changes the solubility of the polymer in a developer solution. In a positive-tone resist, the exposed regions become soluble and are washed away, replicating the desired pattern on the substrate. sciencehistory.org
The properties of the PAG, including its quantum yield of acid generation and the strength of the resulting acid, directly impact the performance of the photoresist, affecting critical parameters like resolution, photospeed, and line-edge roughness. rsc.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Diphenyliodonium hexafluoroarsenate(1-) |
| Hexafluoroarsenic acid |
| Cycloaliphatic Epoxide |
| Diglycidyl ether of bisphenol-A |
| Diphenyliodonium hexafluorophosphate |
| Benzothiadiazole |
| Trimethylolpropane triglycidyl ether |
| Polyimide |
| Polyepoxide |
| Thiophene |
| Benzoxazine |
| 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine |
| Vinyl ether |
Role in Negative-Tone Photosensitive Polyimide Formulations
Diphenyliodonium hexafluoroarsenate(1-) serves as a highly efficient photoacid generator (PAG) in negative-tone photosensitive polyimide (PSPI) systems. These materials are crucial in the microelectronics industry for applications such as passivation layers, interlayer dielectrics, and redistribution layers in advanced packaging. researchtrends.netresearchgate.net In a typical negative-tone formulation, the system is composed of a soluble polyimide precursor, such as a poly(amic ester) (PAE), that has been functionalized with photo-crosslinkable groups, a photoacid generator like Diphenyliodonium hexafluoroarsenate(1-), and a suitable solvent. researchgate.nettuwien.at
The fundamental mechanism relies on the generation of a strong Brønsted acid (hexafluoroarsenic acid) upon ultraviolet (UV) irradiation of the Diphenyliodonium hexafluoroarsenate(1-). san-apro.co.jp The process begins when the formulation is spin-coated onto a substrate and soft-baked to remove the solvent. Upon exposure to UV light through a photomask, the diphenyliodonium cation undergoes photolysis, releasing the potent acid only in the irradiated regions. alfa-chemistry.com This photogenerated acid then acts as a catalyst, initiating and accelerating the cross-linking reactions of the functional groups on the polyimide precursor chains during a subsequent post-exposure bake step.
This acid-catalyzed cross-linking results in the formation of a dense polymer network in the exposed areas. The networked structure renders these regions insoluble in the organic solvent used for development. tuwien.at Consequently, when the substrate is immersed in the developer, the unexposed, un-cross-linked regions are washed away, leaving behind the desired negative-tone polyimide pattern. The patterned film is then thermally cured at high temperatures to complete the imidization process, converting the precursor into a stable polyimide film with excellent thermal, mechanical, and dielectric properties. researchgate.net The efficiency of the photoacid generator is critical to the performance of the PSPI, influencing key lithographic parameters such as photosensitivity and contrast. tuwien.at
The table below illustrates typical lithographic properties of negative-tone PSPIs, showing how performance can vary with the molecular weight of the base poly(amide ester) resin in a given formulation.
Table 1: Illustrative Lithographic Properties of a Negative-Tone PSPI System Data is representative of trends observed in negative-tone photosensitive polyimide systems.
| PSPI Formulation (Varying Resin Mw) | Sensitivity (mJ/cm²) | Contrast (γ) | Resolution (µm) |
| PSPI-1 (Lowest Mw) | 87 | 2.5 | 15 |
| PSPI-2 | 89 | 2.3 | 10 |
| PSPI-3 | 90 | 2.1 | 9 |
| PSPI-4 | 92 | 1.9 | 8 |
| PSPI-5 (Highest Mw) | 94 | 1.7 | 8 |
Advancements in Dry Photoresist Systems Incorporating Diphenyliodonium Hexafluoroarsenate(1-)
Dry film photoresists (DFRs) represent an important technology in electronics manufacturing, particularly for patterning printed circuit boards (PCBs) and other large-area substrates where uniform coating thickness is challenging to achieve with liquid resists. dakenchem.com A DFR is a multi-layer composite consisting of a photoimageable polymer layer sandwiched between a polyester (B1180765) cover sheet and a polyolefin separator sheet. The incorporation of a high-efficiency photoacid generator such as Diphenyliodonium hexafluoroarsenate(1-) is a key strategy for advancing the capabilities of cationic DFRs, particularly for applications requiring high resolution and chemical resistance.
The role of Diphenyliodonium hexafluoroarsenate(1-) in a cationic dry film resist is analogous to its function in liquid systems: to generate a strong acid upon UV exposure. san-apro.co.jpalfa-chemistry.com The process involves laminating the dry film onto a substrate, after which it is exposed to UV radiation through a photomask. The acid generated by the PAG catalyzes a change in the polymer matrix, typically inducing a cross-linking reaction in a negative-tone system. This insolubilizes the exposed portions of the resist, which remain after the development process.
Advancements in this area focus on formulating DFRs with PAGs like Diphenyliodonium hexafluoroarsenate(1-) to leverage their high quantum yield and the generation of a superacid, which can enable faster photospeeds and higher throughput. Furthermore, the strong acid can effectively cure robust polymer systems, such as those based on epoxy or vinyl ether resins, leading to patterned layers with superior thermal stability and resistance to subsequent etching or plating processes. While specific research findings on formulations containing Diphenyliodonium hexafluoroarsenate(1-) are often proprietary, the principles of chemically amplified resists guide these developments. dakenchem.commdpi.com
The table below outlines the principal components of a hypothetical negative-tone dry film photoresist system utilizing a diaryliodonium salt PAG.
Table 2: Components of a Cationic Dry Film Photoresist Formulation
| Component | Example Material | Function |
| Binder Polymer | Epoxy-functional polymer (e.g., epoxy novolac) | Provides film-forming properties, adhesion, and mechanical strength. |
| Monomer/Cross-linker | Multifunctional epoxy or vinyl ether | Reacts during exposure to form a cross-linked, insoluble network. |
| Photoacid Generator | Diphenyliodonium hexafluoroarsenate(1-) | Absorbs UV light and generates a strong acid catalyst for polymerization. |
| Plasticizer | Phthalate esters | Imparts flexibility to the dry film for better handling and lamination. |
| Adhesion Promoter | Silane-based compounds | Enhances the adhesion of the resist film to the substrate (e.g., copper). |
Frontal Polymerization with Diphenyliodonium Hexafluoroarsenate(1-) Initiators
Frontal polymerization is a rapid, energy-efficient curing method where a localized polymerization zone self-propagates through a monomer or resin formulation after an initial stimulus. eu-japan.eumdpi.com Diphenyliodonium hexafluoroarsenate(1-) and other diaryliodonium salts are key components in enabling a specific type of this process known as UV-induced cationic frontal polymerization, often referred to as Radical-Induced Cationic Frontal Polymerization (RICFP). mdpi.comrsc.org This technique is particularly effective for the bulk curing of thermosetting polymers like epoxy resins, overcoming the light penetration depth limitations of conventional photopolymerization. mdpi.com
The RICFP mechanism involves a synergistic interaction between the diaryliodonium salt photoinitiator and a secondary thermal radical initiator. rsc.orgnih.gov The process is triggered by a brief UV exposure on the surface of the resin. eu-japan.eu
Photoinitiation: The Diphenyliodonium hexafluoroarsenate(1-) on the surface absorbs the UV light and photolyzes, generating a strong Brønsted acid. eu-japan.eursc.org
Surface Curing & Heat Generation: This acid initiates the highly exothermic cationic ring-opening polymerization of the epoxy monomer on the irradiated surface. rsc.orgresearchgate.net
Front Propagation: The significant heat produced by this initial polymerization raises the local temperature sufficiently to decompose the thermal radical initiator mixed into the bulk resin. researchgate.net The resulting carbon-centered radicals then react with additional Diphenyliodonium hexafluoroarsenate(1-) in a redox reaction, generating new cations. nih.gov These newly formed cations initiate further polymerization, releasing more heat and sustaining a self-propagating thermal front that cures the entire bulk material without the need for further irradiation. rsc.org
This method allows for the rapid curing of thick or filled composite materials that are inaccessible to light. mdpi.com The velocity and temperature of the propagating front can be controlled by adjusting the concentrations of the photoinitiator and the thermal radical initiator. eu-japan.euresearchgate.net
The following table presents research findings on the frontal polymerization of different epoxy resins initiated by a diaryliodonium salt system, demonstrating the high speeds and temperatures achievable.
Table 3: Performance of Diaryliodonium Salt Initiated Frontal Polymerization in Epoxy Resins Data adapted from studies on Radical-Induced Cationic Frontal Polymerization (RICFP). mdpi.com
| Epoxy Resin | Initiator System (1 mol% each) | Max. Front Temperature (Tf,max) | Front Velocity (Vf) |
| Bisphenol A diglycidyl ether (BADGE) | Diaryliodonium salt + TPED | 173 °C | 2.7 cm/min |
| Neopentyl glycol diglycidyl ether (NPDGE) | Diaryliodonium salt + TPED | 169 °C | 19.9 cm/min |
Emerging Research Frontiers and Future Directions for Diphenyliodonium Hexafluoroarsenate 1
Design and Synthesis of Novel Diphenyliodonium (B167342) Hexafluoroarsenate(1-) Derivatives for Tailored Applications
The synthesis of novel diaryliodonium salts is a burgeoning field aimed at overcoming the limitations of basic structures, particularly their poor light absorption at longer wavelengths. acs.orgnih.gov Standard diaryliodonium salts typically absorb light below 300 nm, which restricts their use with safer, more energy-efficient near-UV and visible light sources like LEDs. acs.orgmdpi.com Research efforts are concentrated on modifying the core structure to enhance its photochemical properties for specific applications.
One primary strategy involves the covalent linkage of a chromophore—a light-absorbing group—directly to the iodonium (B1229267) salt. nih.gov This creates a "one-component" photoinitiator with an intrinsically red-shifted absorption spectrum. For instance, incorporating chromophores like naphthalimide or benzylidene scaffolds into the diaryliodonium salt structure has successfully shifted their activation wavelengths to 365 nm and even 405 nm, aligning them with common LED light sources used in 3D printing. acs.orgmdpi.comresearchgate.net The synthesis of these derivatives can be achieved through various methods, including one-pot syntheses that combine aryl iodides with other arenes in the presence of an oxidant, or through simple metathesis reactions to introduce the desired counter-ion, such as hexafluoroarsenate (B1215188). rsc.orgresearchgate.net
Another approach focuses on creating polymeric iodonium salts. researchgate.net By incorporating the iodonium salt functionality into a polymer backbone, researchers aim to reduce the migration of the initiator and its byproducts within the cured material, which is a critical concern in applications like food packaging and biomedical devices. researchgate.netresearchgate.net These macromolecular photoinitiators have demonstrated high reactivity, comparable to their small-molecule counterparts, with the significant advantage of lower potential migration. researchgate.net
| Strategy | Description | Objective | Example Chromophores/Structures | Reference |
|---|---|---|---|---|
| Covalent Chromophore Linkage | Incorporating a light-absorbing moiety directly into the iodonium salt's molecular structure. | Shift absorption to longer wavelengths (e.g., >360 nm) for use with LED sources. | Naphthalimide, Benzylidene, Stilbene | acs.orgnih.govacs.org |
| Polymeric Iodonium Salts | Integrating the iodonium salt functionality into a polymer backbone. | Reduce migration of the photoinitiator and its byproducts in the final polymer. | Polymeric backbones with pendant iodonium salt groups. | researchgate.net |
| One-Pot Synthesis | Streamlining the synthesis process by combining multiple reaction steps without isolating intermediates. | Improve efficiency, scalability, and sustainability of production. | Direct synthesis from iodoarenes in sustainable solvents like ethyl acetate (B1210297). | rsc.org |
Strategies for Enhancing Photosensitivity and Wavelength Response in Initiator Systems
Improving the photosensitivity and extending the wavelength response of initiator systems are crucial for increasing curing speeds and enabling new applications, such as the polymerization of thick or highly filled materials. nih.gov Research in this area follows two main pathways: the development of one-component systems with enhanced intrinsic absorption and the use of multi-component systems that rely on photosensitization.
As discussed previously, one-component systems involve intramolecular modification of the iodonium salt. By attaching highly absorptive chromophores, the resulting molecule can directly absorb light at longer wavelengths (e.g., 365 nm or 405 nm) to initiate polymerization. mdpi.com This approach simplifies the formulation but requires more complex multi-step synthesis to create the initiator itself. mdpi.com
Multi-component systems offer a more flexible approach. These systems pair a standard diaryliodonium salt with a separate photosensitizer (or dye). nih.gov The photosensitizer absorbs light at a desired longer wavelength and then transfers energy to the iodonium salt, which subsequently decomposes to generate the initiating species. researchgate.net This allows for the use of a wide range of commercially available dyes to tune the system's response to specific light sources, from UV to visible light. nih.gov Various organic dyes, including carbazole (B46965) compounds, bis-chalcones, and squaraines, have been successfully used as photosensitizers in combination with iodonium salts to create highly efficient initiating systems for radical polymerization. nih.govnih.govradtech.org
| Strategy | Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| One-Component System | Covalent attachment of a chromophore to the iodonium salt for direct light absorption. | Simplified formulation; no need for a separate sensitizer. | Often requires complex, multi-step synthesis of the initiator. | nih.govmdpi.com |
| Multi-Component System (Photosensitization) | A separate dye absorbs light and transfers energy to the iodonium salt. | Flexible; allows tuning of wavelength response with various dyes; uses simpler iodonium salts. | More complex formulation; potential for side reactions or incompatibility between components. | nih.govradtech.org |
Advanced Mechanistic Studies on Decomposition and Long-Term Stability in Polymer Matrices
A deep understanding of the decomposition mechanism and long-term stability of Diphenyliodonium Hexafluoroarsenate(1-) is vital for ensuring the reliability and durability of the cured polymer materials. Upon exposure to UV light, the diaryliodonium salt undergoes photolysis, which can proceed through a radical pathway. researchgate.net This process generates a Brønsted acid, which is the true initiating species for cationic polymerization, along with other radical and molecular byproducts. researchgate.netresearchgate.net
The long-term stability of the initiator within the polymer matrix, both before and after curing, is a critical area of study. Before curing, the initiator must remain stable to ensure a consistent and predictable polymerization process. The combination of silane (B1218182) and iodonium salt has been shown to form initiating systems with excellent storage stability in epoxide resins. rsc.org After curing, the stability of the polymer is influenced by the byproducts of the initiator's decomposition. Residual acid from the photoinitiator can potentially degrade the polymer matrix over time, affecting its mechanical properties and longevity.
Advanced analytical techniques are employed to study these mechanisms. Spectroscopic methods are used to identify the transient species formed during photolysis, while thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the initiator and the final cured polymer. Researchers also investigate the influence of environmental factors, such as humidity, as moisture can lead to the hydrolysis of the hexafluoroarsenate anion, potentially affecting the initiator's performance.
Interdisciplinary Research at the Interface of Materials Science and Photoinitiated Processes
The study of Diphenyliodonium Hexafluoroarsenate(1-) is inherently interdisciplinary, bridging the gap between fundamental photochemistry and applied materials science. Innovations in photoinitiator chemistry directly enable the development of advanced materials with novel properties and functionalities. This synergy is evident across numerous fields.
Advanced Manufacturing: The development of photoinitiators sensitive to specific wavelengths (e.g., 405 nm) is a key driver for advancements in 3D printing and stereolithography. acs.orgnih.gov These initiators allow for the rapid, spatially controlled curing of resins to create complex, high-resolution three-dimensional objects. acs.org
Composites: Photoinitiated polymerization is used to manufacture high-performance composites, such as those reinforced with carbon or glass fibers. rsc.orgresearchgate.net The ability to cure the resin matrix quickly and efficiently on demand is a significant advantage in these applications.
Biomedical and Dental Materials: In the medical field, photoinitiators are essential for producing materials like dental restoratives and hydrogels. mdpi.comresearchgate.net Research into polymeric iodonium salts is particularly relevant here, as minimizing the migration of potentially toxic small molecules is paramount. researchgate.net
Coatings and Adhesives: Photoinitiated curing is widely used for solvent-free, environmentally friendly coatings and adhesives. researchgate.netresearchgate.net Research focuses on improving cure speed and adhesion to various substrates.
Nanotechnology: Diaryliodonium salts are being explored as initiators for the surface functionalization of silicon nanomaterials via radical-induced hydrosilylation. rsc.org This process allows for the tailoring of the nanomaterials' surface properties for applications in electronics and sensing.
This interplay between disciplines drives progress, where the demands of a specific material application inspire the design of new photoinitiators, and breakthroughs in photoinitiator chemistry open up possibilities for creating new materials.
Optimization of Process Parameters for Scalability and Enhanced Performance in Industrial Applications
Translating laboratory discoveries into large-scale industrial processes requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and consistent product quality. For applications involving Diphenyliodonium Hexafluoroarsenate(1-), both the synthesis of the initiator and its use in polymerization must be considered.
In terms of synthesis, developing sustainable and scalable one-pot procedures is a major goal. rsc.org Such methods reduce waste, simplify purification, and lower manufacturing costs. Research has demonstrated scalable one-pot syntheses in sustainable solvents like ethyl acetate, achieving high yields with impressively low E-factors (a measure of environmental impact). rsc.org Control over reaction parameters like temperature and solvent choice is critical; for example, using methylene (B1212753) chloride can enhance reaction kinetics compared to other solvents, while sub-zero temperatures can minimize side reactions.
For polymerization processes, key parameters that require optimization include:
Initiator Concentration: The concentration of the photoinitiator must be carefully balanced to achieve a sufficient cure rate without negatively impacting the properties of the final polymer due to excess byproducts.
Light Source and Intensity: The choice of light source (e.g., mercury lamps vs. LEDs) and its intensity directly affect the cure speed and depth. The shift towards using specific wavelength LEDs (e.g., 365 nm, 405 nm) is driven by their energy efficiency, longer lifespan, and greater control over the process. mdpi.comacs.org
Formulation Composition: The performance of the initiator can be significantly modified by other components in the formulation, such as photosensitizers, co-initiators (like amines or silanes), and additives that can enhance stability or mechanical properties. rsc.orgresearchgate.net
Curing Environment: Factors like temperature and the presence of oxygen (which can inhibit radical polymerization) must be controlled to ensure a complete and uniform cure.
| Parameter | Area | Objective of Optimization | Impact on Performance | Reference |
|---|---|---|---|---|
| Solvent & Temperature | Synthesis | Maximize yield and purity; improve reaction kinetics. | Affects reaction time and formation of side products. | |
| Initiator Concentration | Polymerization | Balance cure speed with final material properties. | Higher concentration can increase cure rate but may lead to polymer degradation from byproducts. | |
| Light Source/Wavelength | Polymerization | Match initiator's absorption spectrum; improve energy efficiency and cure depth. | LEDs (e.g., @405 nm) enable safer, more controlled curing for applications like 3D printing. | mdpi.comacs.org |
| Co-initiators/Additives | Polymerization | Enhance sensitivity, control reaction kinetics, or improve stability. | Silanes or amines can act as co-initiators; stabilizers can improve storage life. | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diphenyliodonium hexafluoroarsenate(1-), and what purity assessment methods are recommended?
- Methodological Answer : Diphenyliodonium hexafluoroarsenate(1-) is typically synthesized via metathesis reactions between diphenyliodonium chloride and silver hexafluoroarsenate (AgAsF₆) in anhydrous solvents like acetonitrile. The reaction requires inert conditions due to the moisture sensitivity of hexafluoroarsenate anions. Post-synthesis, purification via recrystallization in dichloromethane/hexane mixtures is advised. Purity assessment should include:
- ¹H/¹⁹F NMR spectroscopy to confirm ionic structure and absence of residual solvents.
- Elemental analysis (C, H, As) for stoichiometric validation.
- HPLC with UV detection (e.g., 254 nm) to quantify impurities, referencing chromatographic protocols for analogous iodonium salts .
Q. What safety protocols are critical when handling Diphenyliodonium hexafluoroarsenate(1-) given its hexafluoroarsenate component?
- Methodological Answer : The hexafluoroarsenate anion (AsF₆⁻) poses acute toxicity risks. Key protocols include:
- Containment : Use fume hoods and gloveboxes to avoid inhalation or skin contact.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For accidental exposure:
- Inhalation : Immediate removal to fresh air; administer oxygen if breathing is labored .
- Skin/Eye Contact : Rinse with copious water (>15 minutes) and seek medical evaluation .
- Waste Disposal : Collect in sealed containers labeled for arsenic-containing waste, complying with local regulations .
Advanced Research Questions
Q. How does the counterion (hexafluoroarsenate vs. hexafluorophosphate) influence the photochemical efficiency of diphenyliodonium salts in cationic polymerization?
- Methodological Answer : The counterion’s Lewis acidity and stability under UV irradiation critically affect photoinitiation efficiency. To compare:
- Experimental Design :
Prepare polymerizable monomers (e.g., epoxides) with equimolar concentrations of diphenyliodonium salts containing AsF₆⁻ or PF₆⁻.
Irradiate samples under controlled UV intensity (e.g., 254 nm) and monitor polymerization kinetics via:
- Real-time FTIR to track monomer conversion rates.
- DSC to measure thermal transitions and crosslinking density.
- Data Interpretation : Higher AsF₆⁻ Lewis acidity may accelerate initiation but could also increase side reactions (e.g., radical scavenging). Contrast with PF₆⁻’s lower acidity and stability in moisture .
Q. What in situ characterization techniques are suitable for studying the degradation pathways of Diphenyliodonium hexafluoroarsenate(1-) under high-voltage electrochemical conditions?
- Methodological Answer : To probe degradation mechanisms in battery electrolytes or photochemical systems:
- In Situ STEM-EELS : Use liquid-cell scanning transmission electron microscopy with electron energy loss spectroscopy to map arsenic speciation (e.g., As³⁺ vs. As⁵⁺) during voltage cycling .
- Cyclic Voltammetry (CV) : Monitor redox peaks (e.g., -0.5 to +2.0 V vs. Li/Li⁺) to identify decomposition intermediates.
- XPS Post-Mortem Analysis : Examine electrode surfaces for arsenic deposition or iodonium-derived byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
